molecular formula C10H8F2N2OS B2704903 N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide CAS No. 313251-55-7

N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2704903
CAS No.: 313251-55-7
M. Wt: 242.24
InChI Key: GWWIBAFXDOVRCY-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide is a synthetic small molecule based on the 4,6-difluorobenzothiazole scaffold, a structure of high interest in modern medicinal chemistry for its diverse biological potential. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Benzothiazole derivatives are extensively investigated for their antibacterial properties, with studies indicating they can act through multiple mechanisms, including the inhibition of critical bacterial enzymes like DNA gyrase . DNA gyrase is a essential bacterial enzyme responsible for managing DNA supercoiling during replication, making it a validated target for antibiotic development . The strategic incorporation of fluorine atoms at the 4 and 6 positions of the benzothiazole core is a common structural modification known to enhance the bioactivity and selectivity of such compounds . Beyond antimicrobial applications, the benzothiazole core is a privileged structure in anticancer agent discovery. Related compounds have demonstrated significant cytotoxic effects against various human cancer cell lines, including breast, colon, and lung carcinomas, often by modulating key cellular pathways involved in proliferation and survival . The propanamide side chain in this molecule provides a handle for further chemical functionalization, making it a versatile intermediate for researchers engaged in structure-activity relationship (SAR) studies and the synthesis of more complex derivative libraries for high-throughput screening . Researchers will find this compound valuable for probing novel antibacterial targets, evaluating anticancer mechanisms, and as a building block in the design of new chemical entities for biological evaluation.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2OS/c1-2-8(15)13-10-14-9-6(12)3-5(11)4-7(9)16-10/h3-4H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWIBAFXDOVRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(C=C(C=C2S1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an anticancer agent . Research indicates that it can induce apoptosis in cancer cells by activating the p53 pathway, which is crucial for regulating the cell cycle and promoting cell death in damaged cells.

Case Study: Breast Cancer Model

  • In preclinical studies using MCF-7 xenograft models in mice, treatment with N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide significantly reduced tumor volume compared to control groups.

Biological Imaging

This compound has been explored as a fluorescent probe for imaging biological molecules and cells. Its fluorescence properties are advantageous for tracking cellular processes in real-time.

Table 1: Fluorescence Properties

PropertyValue
Excitation Wavelength488 nm
Emission Wavelength520 nm
Quantum Yield0.45

Antimicrobial Activity

This compound also exhibits antimicrobial properties , showing effectiveness against various pathogens including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Industrial Applications

In industrial contexts, this compound is utilized for developing new materials with enhanced properties such as improved stability and fluorescence. Its unique chemical structure allows it to be integrated into polymers and coatings that require specific functional attributes.

Comparative Analysis with Related Compounds

When compared to other benzothiazole derivatives, this compound stands out due to its enhanced fluorescence and specific biological activities.

Table 3: Comparison of Benzothiazole Derivatives

Compound NameAnticancer ActivityFluorescence Properties
This compoundYesHigh
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineYesModerate
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylateNoHigh

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide with two closely related analogs identified in the literature.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
This compound (Target Compound) Not provided C₁₀H₈F₂N₂OS 242.25 g/mol - 4,6-Difluorinated benzothiazole
- Propanamide group at position 2
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-[(4-fluorophenyl)sulfanyl]propanamide hydrochloride 1215407-99-0 C₂₀H₂₁ClF₃N₃OS₂ 475.98 g/mol - Additional N-[2-(dimethylamino)ethyl] substitution
- 3-[(4-fluorophenyl)sulfanyl] side chain
- Hydrochloride salt enhances solubility
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide 868375-48-8 C₁₃H₁₄F₂N₂OS 296.33 g/mol - 3-Methyl substitution on benzothiazole
- Ylidene (C=N) linkage
- 2,2-Dimethylpropanamide group increases steric bulk

Analysis of Structural Modifications and Implications

a) N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-[(4-fluorophenyl)sulfanyl]propanamide hydrochloride
  • The 3-[(4-fluorophenyl)sulfanyl] side chain adds lipophilicity and may enhance membrane permeability. The hydrochloride salt improves aqueous solubility, making it more suitable for pharmaceutical formulations.
  • Hypothetical Impact: The dimethylaminoethyl group could facilitate binding to charged biological targets (e.g., enzymes or receptors). The fluorophenylsulfanyl moiety might contribute to π-π stacking or hydrophobic interactions.
b) N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
  • Structural Differences: 3-Methyl substitution on the benzothiazole ring may sterically hinder interactions with target proteins. 2,2-Dimethylpropanamide group introduces steric bulk, possibly reducing binding affinity compared to the target compound.
  • Hypothetical Impact :
    • The ylidene structure could enhance stability or modify UV-Vis absorption properties, making it useful in material science applications.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives. Its unique fluorinated structure enhances its fluorescence properties, making it suitable for various biological applications. The basic structure can be represented as follows:

Compound NameStructureBiological Activity
This compoundStructureAnticancer activity; induces apoptosis

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Key mechanisms include:

  • Induction of Apoptosis : The compound has been shown to activate the p53 signaling pathway, crucial for regulating the cell cycle and promoting apoptosis in cancer cells.
  • Enzyme Inhibition : It interacts with various enzymes and proteins, potentially inhibiting their activity and disrupting cellular processes such as DNA replication and protein synthesis.
  • Fluorescent Probing : Its fluorescent properties allow it to serve as a probe for imaging biological molecules and cellular processes.

Anticancer Effects

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The compound exhibited IC50 values in the micromolar range, indicating potent activity .
    Cell LineIC50 Value (µM)Mechanism
    MCF-715.63Apoptosis induction
    U-93712.34Cell cycle arrest

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains by acting as a DNA gyrase inhibitor:

  • Inhibition Studies : The compound exhibited MIC values comparable to established antibiotics like ciprofloxacin against Enterococcus faecalis, highlighting its potential as an antimicrobial agent .

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on different cancer cell lines using flow cytometry to assess apoptosis induction. Results confirmed that the compound significantly increased apoptotic cell populations in a dose-dependent manner .
  • Fluorescent Imaging Applications : Another investigation utilized this compound as a fluorescent probe for live-cell imaging, demonstrating its ability to target specific cellular components effectively without causing significant toxicity.

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